5-Amino-2-nitrobenzoic acid
CAS No.: 13280-60-9
Cat. No.: VC21536928
Molecular Formula: C7H6N2O4
Molecular Weight: 182,13 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 13280-60-9 |
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Molecular Formula | C7H6N2O4 |
Molecular Weight | 182,13 g/mole |
IUPAC Name | 5-amino-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) |
Standard InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] |
Chemical Identity and Structure
5-Amino-2-nitrobenzoic acid is an aromatic compound characterized by its distinct functional groups positioned strategically on the benzene ring. The structural arrangement of these groups contributes significantly to its chemical behavior and applications.
Basic Information
The following table provides essential identification details for 5-Amino-2-nitrobenzoic acid:
Property | Value |
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CAS Number | 13280-60-9 |
Molecular Formula | C₇H₆N₂O₄ |
Molecular Weight | 182.13 g/mol |
Common Synonyms | ANBA, 3-CARBOXY-4-NITROANILINE, 2-NITRO-5-AMINOBENZOIC ACID |
PubChem CID | 83298 |
SMILES | C1=CC(=C(C=C1N)C(=O)O)N+[O-] |
InChIKey | KZZWQCKYLNIOBT-UHFFFAOYSA-N |
MDL Number | MFCD00035748 |
The compound features a benzene ring with a carboxylic acid group (COOH) at position 1, a nitro group (NO₂) at position 2, and an amino group (NH₂) at position 5. This arrangement of functional groups creates distinctive chemical properties that make it valuable for various applications .
Structural Characteristics
The crystal structure of 5-amino-2-nitrobenzoic acid has been characterized through X-ray crystallography. It crystallizes in the monoclinic P21/c space group with the following parameters: a = 3.898(2) Å, b = 13.531(3) Å, c = 14.301(3) Å, and β = 90.83(3)° .
In the crystal structure, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. The amino group (NH₂) forms a three-center hydrogen bond with oxygen atoms of the nitro group, creating a stable intramolecular arrangement . This hydrogen bonding pattern contributes significantly to the compound's stability and influences its reactivity patterns.
Physical and Chemical Properties
5-Amino-2-nitrobenzoic acid possesses distinct physical and chemical properties that influence its behavior in various applications and synthetic processes.
Physical Properties
The comprehensive physical properties of 5-Amino-2-nitrobenzoic acid are summarized in the following table:
Property | Value |
---|---|
Physical State (20°C) | Solid |
Color | Yellow to Brown |
Appearance | Powder or crystal |
Melting Point | 236-238°C (lit.) |
Boiling Point | 481.3±35.0°C (Predicted) |
Density | 1.568±0.06 g/cm³ (Predicted) |
Vapor Pressure | 0-0 Pa at 20-50°C |
Solubility | Soluble in DMSO, Methanol; Insoluble in water |
LogP | -1.48 at pH7 |
pKa | 2.28±0.25 (Predicted) |
Surface Tension | 70.53 mN/m at 1g/L and 20°C |
Molar Extinction Coefficient | min. 7,200 (410.0 nm) |
The compound appears as a yellow to orange crystalline powder or crystal. Its relatively high melting point (236-238°C) reflects the strong intermolecular forces in its crystal structure, particularly the hydrogen bonding networks mentioned earlier .
Chemical Reactivity
The reactivity of 5-Amino-2-nitrobenzoic acid is primarily governed by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The amino group at position 5 can undergo diazotization, acylation, and various coupling reactions. This makes it particularly useful in the preparation of polymer-bound diazonium salts .
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The nitro group at position 2 influences the electronics of the molecule, making the benzene ring electron-deficient at certain positions. This affects the reactivity of both the amino group and carboxylic acid functions .
The compound shows distinctive spectroscopic properties, with a molar extinction coefficient of at least 7,200 at 410.0 nm, which is useful for its quantitative determination in analytical applications .
Synthesis Methods
Several methods have been developed for the synthesis of 5-Amino-2-nitrobenzoic acid, ranging from traditional approaches to more modern, environmentally friendly procedures.
Traditional Synthesis Methods
The traditional synthesis of 5-Amino-2-nitrobenzoic acid typically involves the use of m-benzene compounds as starting materials. One common approach starts with m-toluidine and involves several steps including amide condensation, nitration, potassium permanganate oxidation, and amide hydrolysis .
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Requires harsh reaction conditions
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Uses large amounts of sulfuric acid and nitric acid
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Employs strong oxidants like potassium permanganate
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Poses significant safety risks
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Results in troublesome waste treatment
Another reported synthesis uses m-aminobenzoic acid as the starting material, with a process involving acetic anhydride, concentrated sulfuric acid, and fuming nitric acid. While this approach allows for a one-pot synthesis of an intermediate (5-acetamido-2-nitrobenzoic acid), it still requires the use of concentrated acids and has safety concerns .
Modern Synthetic Approaches
A more recent patent (CN117623958A) describes an improved synthesis method with several advantages:
This method involves a multi-step process:
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Reaction of p-phenylenediamine with an acylating agent
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Treatment with Lewis acid and dichloromethyl methyl ether
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Oxidation with a milder oxidant
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Further acylation
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Final oxidation under alkaline conditions to yield 5-amino-2-nitrobenzoic acid
The advantages of this modern approach include:
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Use of readily available raw materials
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Lower cost
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Milder reaction conditions
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Higher yield
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Reduced environmental impact
Purification Methods
Applications
5-Amino-2-nitrobenzoic acid finds applications in various fields due to its unique structural and chemical properties.
Biochemical and Enzymatic Applications
One of the primary applications of 5-Amino-2-nitrobenzoic acid is in enzyme studies:
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It serves as a standard for the determination of γ-glutamyl transferase (γ-GT) activity. This is particularly important in clinical diagnostics for liver and biliary tract disease assessment .
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The compound has demonstrated inhibitory activity against several proteases, including chymotrypsin, trypsin, and elastase, with a detection sensitivity of approximately 0.1 μM. This makes it valuable for studying protease activity in biological samples, including urine .
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It inhibits dihydrolipoamide dehydrogenase in mitochondria, an enzyme crucial for cellular respiration and energy production. This property makes it useful for studying mitochondrial function and metabolic pathways .
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, 5-Amino-2-nitrobenzoic acid serves several important functions:
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It is used in the preparation of insulin receptor tyrosine kinase activators, which have potential applications in diabetes research and treatment .
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The compound exhibits antimicrobial properties by inhibiting bacterial growth through binding to bacterial cells and preventing protein synthesis .
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It serves as a building block in the synthesis of more complex pharmaceutical compounds with various biological activities .
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